molecular formula C22H20N6O2 B2705248 5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921804-69-5

5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2705248
CAS No.: 921804-69-5
M. Wt: 400.442
InChI Key: MLSHIQVMMZTOKT-UHFFFAOYSA-N
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Description

5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a high-purity synthetic small molecule designed for preclinical research and screening. This complex heterocyclic compound features a fused triazolopurine-dione core, a structural motif found in compounds with diverse biological activities . Similar triazole and purine-based scaffolds are frequently investigated in medicinal chemistry for their potential as modulators of various biological targets, including enzymes and G protein-coupled receptors (GPCRs) . Researchers can utilize this compound as a key intermediate or candidate in drug discovery programs, particularly for developing new agents for neurological disorders, oncology, and inflammation . Its mechanism of action is target-dependent and should be empirically determined for each specific research application. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-8-10-15(11-9-13)18-24-25-21-27(12-16-7-5-4-6-14(16)2)17-19(29)23-22(30)26(3)20(17)28(18)21/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSHIQVMMZTOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 921548-77-8) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H20N6O2C_{22}H_{20}N_{6}O_{2}, with a molecular weight of 400.4 g/mol. The structure includes a triazole ring fused to a purine-like moiety, which is known to enhance biological interactions.

PropertyValue
Molecular FormulaC22H20N6O2C_{22}H_{20}N_{6}O_{2}
Molecular Weight400.4 g/mol
CAS Number921548-77-8

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to 5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro tests demonstrated that related triazole derivatives inhibited the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines with IC50 values ranging from 10 to 30 µM . The specific compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit bacterial growth.

  • Research Findings : A study indicated that similar triazole compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 64 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

Triazole derivatives have been linked to anti-inflammatory activities. Compounds with similar structures have shown promise in reducing inflammation markers in vitro.

  • Evidence : Research highlighted that certain triazole compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of 5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors affecting pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Modulation of Immune Response : The anti-inflammatory properties may be attributed to their ability to modulate immune responses.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in drug development. Key areas of interest include:

Antimicrobial Activity

Studies have shown that derivatives of triazolo-purines possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating potent activity .

Anticancer Potential

Preliminary investigations suggest that the compound may have cytotoxic effects on cancer cell lines. In vitro assays have revealed that certain structural modifications can enhance the selectivity and potency against specific cancer types. Research on similar triazole compounds has indicated mechanisms involving apoptosis induction and cell cycle arrest .

CNS Activity

There is emerging evidence suggesting that triazolo derivatives may influence central nervous system (CNS) pathways. Compounds with similar structures have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Testing

In a recent study, derivatives were tested against clinical isolates of bacteria. The results showed promising activity with MIC values significantly lower than those of standard antibiotics, suggesting potential as a new class of antimicrobial agents .

Case Study 2: Cancer Cell Line Evaluation

A series of analogs were evaluated for cytotoxicity against various cancer cell lines using MTT assays. The findings indicated that specific modifications to the triazole ring enhanced potency against breast cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-purine-dione derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs (Table 1), supported by physicochemical and commercial data from screening databases and patents.

Table 1: Structural and Physicochemical Comparison of Triazolo-Purine-Dione Derivatives

Compound ID/Name Molecular Formula Molecular Weight Substituents (Positions) Availability Notes
Target Compound C₂₄H₂₂N₆O₂ 426.47* 5-Me, 9-(2-MeBz), 3-(p-tolyl) Not reported Hypothesized higher lipophilicity
F722-0189 C₂₁H₁₈N₆O₃ 402.41 5-Me, 9-Bz, 3-(4-MeOPh) 47 mg Methoxy group enhances solubility
F722-0589 C₂₀H₂₄N₆O₃ 396.45 5,7-diMe, 9-(3-MeButyl), 3-(4-MeOPh) 28 mg Branched alkyl increases stability
3-(4-ClPh)-9-isoPr-5,7-diMe analog C₁₉H₂₀ClN₆O₂ 413.86 5,7-diMe, 9-isoPr, 3-(4-ClPh) 1–100 mg Chlorophenyl boosts electrophilicity

*Calculated based on structural formula; exact data unavailable in provided evidence.

Key Findings :

Substituent Effects on Lipophilicity: The target compound’s 2-methylbenzyl and p-tolyl groups likely increase hydrophobicity compared to F722-0189’s benzyl and 4-methoxyphenyl moieties .

Synthetic Accessibility :

  • Analogs with methoxy or alkyl groups (e.g., F722-0589) are synthesized via nucleophilic substitution or coupling reactions, as described in methods for 9-substituted triazolo-purine-diones .

Commercial Availability :

  • The 4-chlorophenyl derivative () is priced at $237–$664 per 1–100 mg (90% purity), suggesting high production costs for halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Step 1 : Start with condensation reactions between substituted benzaldehydes and heterocyclic precursors (e.g., 3-amino-1H-1,2,4-triazole and barbituric acid derivatives) under reflux conditions. Use ionic liquids like [Bmim]Cl in water-ethanol mixtures to enhance reaction efficiency and yield .
  • Step 2 : Monitor reaction progress via TLC. Optimize variables such as solvent polarity (e.g., ethanol vs. dioxane), temperature (80–100°C), and catalyst loading (e.g., Pd-based catalysts for reductive cyclization) .
  • Step 3 : Post-reaction, isolate the product via ice-cold water precipitation, followed by recrystallization (ethanol or dioxane) to improve purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., aromatic protons from p-tolyl or 2-methylbenzyl groups) and heterocyclic backbone signals .
  • FT-IR : Confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dione moieties) .
  • HPLC : Assess purity (>95% recommended for biological testing) using reverse-phase columns and UV detection .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., Cambridge Crystallographic Data Centre depositions) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Thermal Stability : Heat samples (40–80°C) for 24–72 hours and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 3–10) and track changes in UV-Vis absorbance or NMR spectra .
  • Use Arrhenius modeling to predict shelf-life under standard lab storage conditions .

Q. What computational tools are suitable for predicting this compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • QSAR Models : Train models on triazolo-purine derivatives with known activities (e.g., anti-inflammatory or antimicrobial data from literature) .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectral data and computational predictions (e.g., NMR shifts vs. DFT calculations)?

  • Methodological Answer :

  • Case Study : If experimental NMR shows unexpected splitting (e.g., due to dynamic effects), perform variable-temperature NMR or compare with solid-state DFT-optimized structures .
  • Validation : Cross-reference computed (B3LYP/6-31G*) chemical shifts with experimental data, adjusting for solvent effects .

Q. What strategies can resolve challenges in regioselectivity during functionalization of the triazolo-purine core?

  • Methodological Answer :

  • Synthon Approach : Design precursors with directing groups (e.g., methylbenzyl substituents) to steer electrophilic attacks to specific positions .
  • Catalytic Control : Use Pd-catalyzed cross-coupling to install aryl groups (e.g., p-tolyl) at the 3-position .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace p-tolyl with electron-withdrawing groups) and test against biological targets .
  • Table : Key SAR Parameters
PositionModificationObserved Activity Trend
3-(p-tolyl)Electron-donating groups↑ Antifungal activity
9-(2-methylbenzyl)Bulkier substituents↓ Solubility, ↑ selectivity

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Low solubility in common solvents due to hydrophobic substituents.
  • Solution : Use mixed solvents (e.g., DCM/MeOH gradient) for column chromatography. For crystalline forms, optimize recrystallization solvents (e.g., ethyl acetate/hexane) .

Q. How can in silico pharmacokinetic predictions guide further in vivo studies?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target <5), blood-brain barrier permeability, and CYP450 inhibition .
  • Prioritization : Compounds with predicted oral bioavailability >30% and low hepatotoxicity risk advance to rodent models .

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